6-(Cyclopentylamino)pyridazin-3-ol 6-(Cyclopentylamino)pyridazin-3-ol
Brand Name: Vulcanchem
CAS No.: 1211502-98-5
VCID: VC3108150
InChI: InChI=1S/C9H13N3O/c13-9-6-5-8(11-12-9)10-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)(H,12,13)
SMILES: C1CCC(C1)NC2=NNC(=O)C=C2
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

6-(Cyclopentylamino)pyridazin-3-ol

CAS No.: 1211502-98-5

Cat. No.: VC3108150

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

6-(Cyclopentylamino)pyridazin-3-ol - 1211502-98-5

Specification

CAS No. 1211502-98-5
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 3-(cyclopentylamino)-1H-pyridazin-6-one
Standard InChI InChI=1S/C9H13N3O/c13-9-6-5-8(11-12-9)10-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)(H,12,13)
Standard InChI Key BEMZVNQDGNIORH-UHFFFAOYSA-N
SMILES C1CCC(C1)NC2=NNC(=O)C=C2
Canonical SMILES C1CCC(C1)NC2=NNC(=O)C=C2

Introduction

Chemical Structure and Properties

Molecular Structure

6-(Cyclopentylamino)pyridazin-3-ol contains a pyridazine ring with a cyclopentylamino substituent and a hydroxyl group. Based on structural analysis of similar compounds, the molecular formula would be C9H13N3O with an estimated molecular weight of approximately 179.22 g/mol. This structure places it within the family of cycloalkylamino-substituted pyridazinols, which includes the documented 6-(Cyclopropylamino)pyridazin-3-ol (C7H9N3O), 6-(Cycloheptylamino)pyridazin-3-ol (C11H17N3O), and 6-(Cyclohexylamino)pyridazin-3-ol (C10H15N3O).

Physical and Chemical Properties

The projected properties of 6-(Cyclopentylamino)pyridazin-3-ol can be inferred from similar compounds in the series. The compound likely exists as a solid at room temperature, with potential for hydrogen bonding through its hydroxyl group and amino functionality. The presence of the pyridazine ring with its two nitrogen atoms contributes to the compound's polarity and potential for intermolecular interactions.

Table 1: Projected Properties of 6-(Cyclopentylamino)pyridazin-3-ol Compared to Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structure Characteristics
6-(Cyclopropylamino)pyridazin-3-olC7H9N3O151.17Three-membered cycloalkyl ring
6-(Cyclopentylamino)pyridazin-3-olC9H13N3O~179.22Five-membered cycloalkyl ring
6-(Cyclohexylamino)pyridazin-3-olC10H15N3O193.25Six-membered cycloalkyl ring
6-(Cycloheptylamino)pyridazin-3-olC11H17N3O207.27Seven-membered cycloalkyl ring

Synthesis Methods

Reaction Conditions and Considerations

Synthesis of cycloalkylamino-substituted pyridazinols typically involves careful control of reaction conditions. For similar compounds, such as 6-(Cycloheptylamino)pyridazin-3-ol, specific conditions include "careful control of reaction conditions, including temperature, solvent choice, and reaction time. Solvents like ethanol or dimethylformamide (DMF) under reflux conditions may enhance yields and purity". These considerations would likely apply to the synthesis of 6-(Cyclopentylamino)pyridazin-3-ol as well.

Common synthetic approaches for similar heterocyclic compounds often involve:

  • Nucleophilic substitution reactions with appropriate precursors

  • Condensation reactions to form the heterocyclic core

  • Modification of existing pyridazine structures through selective functionalization

The choice of the synthetic route would depend on factors such as available starting materials, desired purity, scale of production, and specific structural requirements.

Potential ActivityStructural BasisResearch Relevance
Vasorelaxant effectsPyridazine core structureSimilar compounds show activity in micromolar range
Building block for drug discoveryReactive functional groupsUsed for synthesizing complex pharmaceutical compounds
Medicinal chemistry applicationsN-heterocyclic frameworkDiverse pharmacological activities associated with pyridazine derivatives

Structure-Activity Relationships

The specific impact of the cyclopentyl substituent on the biological activity of 6-(Cyclopentylamino)pyridazin-3-ol represents an important area for investigation. Structure-activity relationship studies of similar compounds suggest that "modifications to the structure can enhance biological efficacy". The cyclopentyl group may confer unique properties compared to other cycloalkyl substituents due to its specific size, conformation, and lipophilicity.

Current Research Status

Available Research Data

The patent mentioned in the search results refers to "4-(cyclopentylamino)-5-(trifluoromethyl)pyrimidin-2-yl" and "2-(cyclopentylamino)-5-" , suggesting ongoing interest in cyclopentylamino-substituted heterocycles in pharmaceutical research.

Knowledge Gaps and Research Opportunities

Several key knowledge gaps exist in the current understanding of 6-(Cyclopentylamino)pyridazin-3-ol:

  • Specific synthetic methods optimized for this compound

  • Detailed physical and chemical characterization data

  • Comprehensive biological activity profiles

  • Structure-activity relationships comparing it with other cycloalkylamino-pyridazin-3-ols

  • Potential therapeutic applications based on its specific structural features

These gaps present opportunities for further research to fully elucidate the properties and potential applications of this compound.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 6-(Cyclopentylamino)pyridazin-3-ol would typically involve multiple spectroscopic techniques. Based on standard approaches for similar compounds, the following analytical methods would be relevant:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy to identify functional groups

  • Ultraviolet-Visible (UV-Vis) spectroscopy to determine absorption characteristics

Chromatographic Techniques

Purification and analysis of 6-(Cyclopentylamino)pyridazin-3-ol would likely employ chromatographic methods such as:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Column chromatography for isolation and purification

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